molecular formula C11H19N3 B13299006 3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine

3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13299006
M. Wt: 193.29 g/mol
InChI Key: BCERKMDRFSCMHP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a cyclopentane ring substituted with two methyl groups, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2,2-dimethylcyclopentanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentyl methylphosphonofluoridate: A related compound with a similar cyclopentane ring structure.

    Cyclopentane derivatives: Other compounds with cyclopentane rings and various substituents.

Uniqueness

3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of a cyclopentane ring, pyrazole ring, and amine group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(2,2-dimethylcyclopentyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-11(2)6-4-5-8(11)9-7-10(12)14(3)13-9/h7-8H,4-6,12H2,1-3H3

InChI Key

BCERKMDRFSCMHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C2=NN(C(=C2)N)C)C

Origin of Product

United States

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